3-[4-(1-Aminoethyl)phenyl]benzonitrile
Overview
Description
3-[4-(1-Aminoethyl)phenyl]benzonitrile is an organic compound with the molecular formula C15H14N2. It is also known by its IUPAC name, 4’-(1-aminoethyl)[1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of an aminoethyl group attached to a biphenyl structure with a nitrile group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Aminoethyl)phenyl]benzonitrile typically involves the reaction of 4-bromo-1-(1-aminoethyl)benzene with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Aminoethyl)phenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
3-[4-(1-Aminoethyl)phenyl]benzonitrile is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Amino-[1,1’-biphenyl]-3-carbonitrile
- 4’-Methyl-[1,1’-biphenyl]-3-carbonitrile
- 4’-Ethyl-[1,1’-biphenyl]-3-carbonitrile
Uniqueness
3-[4-(1-Aminoethyl)phenyl]benzonitrile is unique due to the presence of the aminoethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9,11H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYOGXKPMUXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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